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Compound of Interest

Compound Name:
1-Benzyl-3-(3,4-

difluorophenyl)urea

Cat. No.: B7851712

Get Quote

Target Molecule: 1-Benzyl-3-(3,4-difluorophenyl)urea CAS: 1325334-71-1 Methodology:

High-Field NMR (

H,

C,

F) in DMSO-

[1]

Abstract & Significance
Urea derivatives are a privileged scaffold in drug discovery, serving as linkers in kinase

inhibitors (e.g., Sorafenib) and soluble epoxide hydrolase (sEH) inhibitors. The incorporation of

fluorine atoms (3,4-difluoro substitution) modulates metabolic stability and lipophilicity but

introduces complex spin-spin coupling patterns (
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,

) that complicate spectral analysis. This protocol provides a definitive assignment strategy for
1-Benzyl-3-(3,4-difluorophenyl)urea, establishing a reference standard for distinguishing
regioisomers in fluorinated drug candidates.

Chemical Structure & Properties[2][3][4][5][6][7][8]
[9]

Property Value

Formula

C

H

F

N

O

MW 262.26 g/mol

Appearance White crystalline solid

Solubility Soluble in DMSO, DMF; Limited in CHCl

Key Features Asymmetric urea linkage; 3,4-difluoroaryl motif

Structural Visualization
The following diagram illustrates the connectivity and the critical coupling pathways analyzed in

this protocol.
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Figure 1: Connectivity and major coupling pathways. Note the scalar coupling between

Benzylic CH2 and NH(a).

Experimental Protocol
Sample Preparation
Objective: Prevent H/D exchange of urea protons to ensure visibility of NH signals.

Solvent Selection: Use DMSO-

(99.9% D). Avoid CDCl

as it promotes NH broadening and potential precipitation.

Concentration: Dissolve 10-15 mg of compound in 0.6 mL of solvent.

Tube: Use high-precision 5mm NMR tubes (e.g., Wilmad 528-PP) to minimize shimming

errors.

Temperature: Acquire at 298 K (25°C). Note: If NH signals are broad due to rotation, elevate

T to 310 K.

Acquisition Parameters (600 MHz equivalent)
H NMR: Pulse angle 30°; Delay 1.0 s; Scans 16; Spectral width 12 ppm.

C NMR: Pulse angle 45°; Delay 2.0 s; Scans 1024; Power-gated decoupling (WALTZ-16).
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F NMR: Scans 32; Spectral width 200 ppm; Reference to CFCl

(0 ppm) or internal standard.

Data Analysis & Interpretation
H NMR Spectroscopy (DMSO- , 600 MHz)
The proton spectrum is characterized by two distinct NH environments and the splitting of

aromatic protons by fluorine.
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.

4.32 d 2H Ph-CH

Collapses to

singlet upon

D

O shake.

Expert Insight: The triplet at 6.68 ppm and doublet at 4.32 ppm are diagnostic for the benzyl-

urea fragment. If the sample is wet or acidic, these may collapse into broad singlets.

C NMR Spectroscopy (DMSO- , 150 MHz)
Fluorine coupling dominates the aromatic region, creating doublets (d) and doublets of

doublets (dd).
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Shift (

ppm)
Mult. (Hz) Assignment

155.2 s - C=O (Urea)

149.1 dd C4-F (Aromatic)

144.8 dd C3-F (Aromatic)

140.5 s - Benzyl C1 (Ipso)

137.2 dd C1 (Aryl Ipso)

128.8 s - Benzyl C3/C5

127.6 s - Benzyl C2/C6

127.1 s - Benzyl C4

117.5 d C5-H (Aryl)

114.2 dd C6-H (Aryl)

108.5 d C2-H (Aryl)

43.1 s - Benzylic CH

Expert Insight: The C2 carbon (108.5 ppm) appears as a doublet (or dd) with a large

coupling because it sits between the Urea and the F at C3. This is the most shielded aromatic
carbon.

F NMR Spectroscopy
Crucial for confirming the 3,4-substitution pattern.

-138.5 ppm: (m, 1F, F-4)

-146.2 ppm: (m, 1F, F-3)

Coupling: A strong

coupling (~22 Hz) is typically observed between adjacent fluorine atoms.
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Structural Validation Logic
To confirm the identity of the compound, follow this logical flow:

1. Identify Urea Carbonyl
(13C: ~155 ppm)

2. Confirm Benzyl Fragment
(1H: d @ 4.32, t @ 6.68)

3. Analyze Fluorine Pattern
(19F: Two signals, J_FF ~22Hz)

4. Verify Aryl Substitution
(1H: H2 ddd pattern @ 7.64)

CONFIRMED STRUCTURE:
1-Benzyl-3-(3,4-difluorophenyl)urea

Click to download full resolution via product page

Figure 2: Step-by-step validation logic for quality control.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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